N'-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide
Overview
Description
“N’-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide” is a chemical compound with the molecular formula C7H10N4O3 and a molecular weight of 198.18 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “N’-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide” is 1S/C7H10N4O3/c1-3-4(5(8)10-14)6(12)9-7(13)11(3)2/h5H,8H2,1-2H3,(H,9,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N’-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide” is a powder at room temperature .Scientific Research Applications
Applications in Organic Synthesis and Material Science
Organic Synthesis
5-Hydroxymethylfurfural (HMF) and its derivatives have been studied for their applications in fine chemical synthesis. These compounds, including pyrimidine derivatives, serve as building blocks in organic synthesis due to their versatile functional groups. The research highlights the potential of these compounds in creating value-added chemicals, materials, and biofuels from biomass-derived chemicals (Fan et al., 2019).
Material Science
The conversion of plant biomass into furan derivatives, including pyrimidine-based compounds, has been explored for the development of polymers, functional materials, and fuels. These applications are seen as sustainable alternatives to non-renewable hydrocarbon sources, with significant advancements in synthesis and potential industrial applications (Chernyshev et al., 2017).
Biomedical and Pharmaceutical Applications
Antioxidant Activity
Research into antioxidants has detailed the importance of structural analysis and the development of assays for measuring antioxidant capacity. This includes studies on compounds with pyrimidine structures, highlighting their potential in medical and pharmaceutical applications due to their ability to combat oxidative stress (Munteanu & Apetrei, 2021).
Anti-inflammatory Agents
Pyrimidines are noted for their anti-inflammatory properties. Recent research has focused on the synthesis, anti-inflammatory activities, and structure-activity relationships of pyrimidine derivatives. These studies provide insights into how modifications to the pyrimidine core can influence anti-inflammatory efficacy, suggesting pathways for developing new anti-inflammatory agents (Rashid et al., 2021).
Antiviral Research
The mechanistic consequences of fluorine substitution on cytidine nucleotide analogues, including those with pyrimidine structures, have been explored for their antiviral activities, particularly against HIV. The incorporation of fluorine atoms can significantly affect the biological activity of these compounds, underscoring the importance of structural modifications in developing effective antiviral therapies (Ray et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
N'-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-3-4(5(8)10-14)6(12)9-7(13)11(3)2/h14H,1-2H3,(H2,8,10)(H,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJDTQTTYCXDGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1C)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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